N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Overview
Description
S 32212 hydrochloride is a chemical compound known for its pharmacological properties, particularly as an inverse agonist of serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV. It also acts as an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor . This compound has shown potential in scientific research, especially in the fields of neuroscience and behavioral studies.
Mechanism of Action
Target of Action
S 32212 hydrochloride primarily targets the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV . It also acts as an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor .
Mode of Action
S 32212 hydrochloride acts as an inverse agonist of the serotonin receptor subtypes, meaning it binds to these receptors but induces a pharmacological response opposite to that of an agonist . It reduces the binding of GTPγS to Gαq and decreases the activity of phospholipase C (PLC) in cells expressing 5-HT2CINI and 5-HT2CVSV receptors .
Biochemical Pathways
The primary biochemical pathway affected by S 32212 hydrochloride involves the serotonin (5-HT) receptors and the α2B-adrenergic receptor . By acting as an inverse agonist, S 32212 hydrochloride reduces the activity of these receptors, leading to decreased activity of phospholipase C (PLC) .
Result of Action
S 32212 hydrochloride has been shown to decrease head twitching, penile erections, and drug discrimination induced by 5-HT receptor agonists in mice and rats . It also reduces immobility time in the forced swim test and decreases marble burying in mice and rats, indicating potential anti-depressant-like and anxiolytic activities .
Biochemical Analysis
Biochemical Properties
S 32212 hydrochloride interacts with various biomolecules, including enzymes and proteins. It binds to the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV, and the α2B-adrenergic receptor . These interactions influence biochemical reactions, particularly those involving GTPγS and Gαq .
Cellular Effects
S 32212 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by reducing the binding of GTPγS to Gαq and decreasing the activity of phospholipase C (PLC) in HEK293 cells expressing 5-HT2CINI receptors and in CHO cells expressing 5-HT2CVSV receptors .
Molecular Mechanism
The molecular mechanism of action of S 32212 hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It reduces binding of GTPγS to Gαq and decreases the activity of phospholipase C (PLC) in cells expressing 5-HT2CINI and 5-HT2CVSV receptors .
Dosage Effects in Animal Models
In animal models, the effects of S 32212 hydrochloride vary with different dosages. At a dose of 2.5 mg/kg, it decreases head twitching, penile erections, and drug discrimination induced by 5-HT receptor agonists in mice and rats . At doses of 10 and 40 mg/kg, it exhibits anti-depressant-like and anxiolytic activities .
Metabolic Pathways
Given its interactions with the serotonin (5-HT) receptor subtypes and the α2B-adrenergic receptor, it is likely involved in pathways related to these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S 32212 hydrochloride involves multiple steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of S 32212 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
S 32212 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benz[e]indole core.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction involves the replacement of specific functional groups on the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the benz[e]indole core .
Scientific Research Applications
S 32212 hydrochloride has a wide range of scientific research applications:
Neuroscience: It is used to study the role of serotonin receptors in various neurological processes.
Behavioral Studies: It has been shown to reduce immobility time in forced swim tests and decrease marble burying behavior in rodents, indicating potential antidepressant and anxiolytic activities
Pharmacology: It is used to investigate the pharmacological properties of serotonin and adrenergic receptors
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting serotonin and adrenergic receptors
Comparison with Similar Compounds
Similar Compounds
SB 242084: Another inverse agonist of the 5-HT2C receptor.
RS 102221: A selective antagonist of the 5-HT2C receptor.
Mirtazapine: An antagonist of 5-HT2 and α2-adrenergic receptors.
Uniqueness
S 32212 hydrochloride is unique due to its high selectivity for 5-HT2CINI and 5-HT2CVSV receptors, with over 70-fold selectivity compared to other receptors . This high selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKGNVNONBJBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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